7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
Description
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic amine featuring a pyrimidine substituent at the 7-position of the azabicyclo[2.2.1]heptane scaffold. This compound belongs to a class of conformationally constrained molecules with applications in medicinal chemistry, particularly as peptidomimetics or receptor ligands. Its rigid bicyclic framework enforces specific conformational preferences, which can stabilize extended β-strand-like structures in adjacent amino acids, enhancing proteolytic stability . The methylpyrimidinyl group introduces steric and electronic effects that modulate reactivity and biological interactions, distinguishing it from related derivatives like epibatidine (a chloropyridinyl analogue) .
Properties
IUPAC Name |
7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-6-11(13-7-12-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNUSFDKXUFYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2C3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by functional group transformations to introduce the pyrimidine ring . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The azabicycloheptane structure may enhance the compound’s binding affinity and selectivity for certain biological targets, leading to its bioactivity.
Comparison with Similar Compounds
Structural and Electronic Comparison
Non-Planar Amide Nitrogen
The 7-azabicyclo[2.2.1]heptane core exhibits pyramidalization at the nitrogen atom due to CNC angle strain (bond angles reduced by ~7° compared to proline). This distortion reduces n(N)→π*(C=O) conjugation, lowering rotational barriers (e.g., N-benzoyl derivatives: ΔG‡ ≈ 12–15 kcal/mol vs. planar amides: ΔG‡ > 18 kcal/mol) .
Substituent Effects on Conformation
- Bridgehead substituents : Substituents at C-1 or C-4 positions enforce cis- or trans-amide conformations, respectively. For example, C-4 substituents stabilize cis-amide helices resistant to solvent polarity .
- Pyrimidinyl vs.
Table 1: Structural Parameters of 7-Azabicyclo[2.2.1]heptane Derivatives
Stability and Reactivity
Base-Catalyzed Hydrolysis
7-Azabicyclo[2.2.1]heptane amides exhibit exceptional resistance to hydrolysis under basic conditions (70°C, NaOD/D₂O), contrasting sharply with monocyclic amides:
- Reactivity trend: Azetidine amides (2a) > Pyrrolidine amides (3a) > Unsubstituted bicyclic amides (4a) > Bridgehead-substituted (5a) .
- DFT calculations correlate lower reactivity with higher Gibbs free energy barriers for hydroxide attack (~25 kcal/mol for bicyclic vs. ~20 kcal/mol for azetidine) .
Table 2: Hydrolysis Rates (k, s⁻¹ × 10⁶) at 70°C
| Compound | Solvent System | k (Methanol/D₂O) | k (Dioxane/D₂O) |
|---|---|---|---|
| Azetidine amide (2a) | 1:1 D₂O/MeOH | 25.3 | 18.7 |
| Pyrrolidine amide (3a) | 1:1 D₂O/MeOH | 4.7 | 3.2 |
| Bicyclic amide (4a) | 1:1 D₂O/MeOH | 1.5 | 0.9 |
| Bridgehead-substituted (5a) | 1:1 D₂O/MeOH | 0.3 | 0.2 |
Acid Stability
The bicyclic amide bond remains intact under acidic conditions (e.g., Boc deprotection with HCl/dioxane), enabling peptide synthesis applications .
Nicotinic Acetylcholine Receptor (nAChR) Binding
- Epibatidine : Binds α4β2 nAChR with sub-nM affinity but exhibits toxicity due to off-target effects .
- Methylpyrimidinyl derivatives : Predicted to have reduced toxicity via improved selectivity. Fluorinated analogues (e.g., 2-[¹⁸F]fluoropyridinyl) show promise as PET ligands for extrathalamic nAChR imaging .
Peptidomimetics and Dye Chemistry
- The bicyclic scaffold stabilizes β-strand conformations in peptides, enhancing resistance to enzymatic degradation .
- 7-Azabicyclo derivatives serve as electron-donating auxochromes in dyes, improving photostability and quantum yield (e.g., 221SR dye: Φ = 0.95 vs. TMSR Φ = 0.65) .
Key Methods
- Palladium-catalyzed cross-coupling : Combines 7-azabicyclo[2.2.1]heptane with heteroaryl halides (e.g., pyridinyl, fluoropyridinyl) in moderate yields (30–84%) .
Biological Activity
7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique structural framework, which combines a pyrimidine ring with an azabicycloheptane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor interactions and as a scaffold for drug development.
Chemical Structure and Properties
The compound's IUPAC name is 7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane, with the molecular formula . The presence of both the pyrimidine and azabicycloheptane structures contributes to its diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |
| Molecular Weight | 189.25 g/mol |
| InChI Key | ODNUSFDKXUFYPS-UHFFFAOYSA-N |
The biological activity of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions with nucleic acids or proteins, potentially inhibiting their function. The azabicycloheptane structure enhances binding affinity and selectivity for certain biological targets, which may lead to therapeutic effects.
Biological Activity Studies
Research has demonstrated that derivatives of azabicyclo[2.2.1]heptane exhibit notable activity at nicotinic acetylcholine receptors (nAChRs). For instance, studies have shown that certain analogs can act as agonists or antagonists at these receptors, influencing neurotransmitter release and neuronal excitability.
Case Study: Nicotinic Acetylcholine Receptor Agonist Activity
A study evaluated various analogs of azabicyclo[2.2.1]heptane for their agonist activity at nAChRs, revealing that specific modifications to the bicyclic structure significantly impacted binding affinity and efficacy. The findings indicated that compounds with a similar structural motif could be developed into potential therapeutic agents for neurological disorders.
Synthesis and Derivative Studies
The synthesis of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane often involves Diels-Alder reactions followed by functional group transformations to introduce the pyrimidine moiety. Research has also focused on synthesizing various derivatives to explore their biological activities further.
Table: Summary of Biological Activities of Related Compounds
| Compound | Activity Type | Binding Affinity (Ki) |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane Derivative | nAChR Agonist | Ki = 10 - 50 nM |
| 7-(6-Methylpyrimidin-4-yl) Analog | Dopamine Transporter Ligand | Ki = 5 - 96 µM |
| Epibatidine Analog | nAChR Agonist | Ki = <10 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
